molecular formula C9H5Br2FO2 B1413663 3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid CAS No. 1807322-51-5

3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid

Cat. No.: B1413663
CAS No.: 1807322-51-5
M. Wt: 323.94 g/mol
InChI Key: DVXRPAMWMKUUCV-UHFFFAOYSA-N
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Description

3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H5Br2FO2 and a molecular weight of 323.94 g/mol It is a derivative of cinnamic acid, characterized by the presence of bromine and fluorine atoms on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method is the dibromination of alkenes using reagents like DMSO and oxalyl bromide, which provides dibromides in excellent yields . The fluorination step can be achieved using reagents such as Selectfluor or potassium bifluoride (KHF2) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acid derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism by which 3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid exerts its effects depends on the specific reactions it undergoes. In coupling reactions, for example, the compound participates in the formation of carbon-carbon bonds through the oxidative addition and transmetalation steps facilitated by palladium catalysts . The molecular targets and pathways involved vary based on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic applications, particularly in the formation of complex organic molecules through coupling reactions .

Properties

CAS No.

1807322-51-5

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

IUPAC Name

3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14)

InChI Key

DVXRPAMWMKUUCV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1Br)C=CC(=O)O)F)Br

Canonical SMILES

C1=CC(=C(C(=C1Br)C=CC(=O)O)F)Br

Origin of Product

United States

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